molecular formula C22H17NO2 B14259127 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid CAS No. 241489-69-0

1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid

Cat. No.: B14259127
CAS No.: 241489-69-0
M. Wt: 327.4 g/mol
InChI Key: DANPCKAHXFNYDT-UHFFFAOYSA-N
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Description

1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are widely studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole product .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-Benzyl-5-phenyl-1h-indole-2-carboxylic acid can be compared with other indole derivatives such as:

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and phenyl groups enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins .

Properties

CAS No.

241489-69-0

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1-benzyl-5-phenylindole-2-carboxylic acid

InChI

InChI=1S/C22H17NO2/c24-22(25)21-14-19-13-18(17-9-5-2-6-10-17)11-12-20(19)23(21)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,24,25)

InChI Key

DANPCKAHXFNYDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C4=CC=CC=C4)C=C2C(=O)O

Origin of Product

United States

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